D-Fructose 1-phosphate
CAS No.:
Cat. No.: VC16198880
Molecular Formula: C6H13O9P
Molecular Weight: 260.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H13O9P |
---|---|
Molecular Weight | 260.14 g/mol |
IUPAC Name | (3,4,5,6-tetrahydroxy-2-oxohexyl) dihydrogen phosphate |
Standard InChI | InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14) |
Standard InChI Key | ZKLLSNQJRLJIGT-UHFFFAOYSA-N |
Canonical SMILES | C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O |
Introduction
Chemical and Structural Properties of D-Fructose 1-Phosphate
D-Fructose 1-phosphate (C₆H₁₃O₉P) is a hexose phosphate characterized by a fructose molecule phosphorylated at the C1 position. Its systematic IUPAC name, {[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy}phosphonic acid, reflects its β-D-fructofuranose conformation with a phosphoester bond . The compound’s structure has been validated through nuclear magnetic resonance (NMR) spectroscopy, with key chemical shifts observed at 3.832 ppm for H23/H24 protons and 68.97 ppm for C11 in D₂O solutions .
Table 1: Key Structural and Spectral Data
Property | Value | Source |
---|---|---|
Molecular Weight | 260.14 g/mol | |
InChI Key | RHKKZBWRNHGJEZ-ARQDHWQXSA-N | |
¹³C NMR Shift (C11) | 68.97 ppm | |
¹H NMR Shift (H23/H24) | 3.832 ppm |
The phosphorylation at C1 distinguishes F1P from fructose 6-phosphate, altering its metabolic fate and regulatory interactions. Its solubility in aqueous environments facilitates rapid enzymatic processing in hepatic tissues .
Enzymatic Synthesis and Degradation Pathways
Synthesis via Fructokinase (KHK)
F1P is synthesized from dietary fructose through the action of ketohexokinase (KHK), which phosphorylates fructose at the C1 position using ATP . This reaction exhibits a high Vmax, leading to rapid intracellular accumulation of F1P even at low fructose concentrations .
Cleavage by Aldolase B
The primary catabolic route involves aldolase B (ALDOB), which cleaves F1P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde . These products enter glycolysis or gluconeogenesis, linking fructose metabolism to central carbon pathways.
Table 2: Key Enzymes in F1P Metabolism
Enzyme | Gene | Function | Molecular Weight (kDa) |
---|---|---|---|
Ketohexokinase | KHK | Phosphorylates fructose to F1P | 32.73 |
Aldolase B | ALDOB | Cleaves F1P into DHAP/glyceraldehyde | 39.47 |
Hexokinase-2 | HXK2 | Minor F1P synthesis in yeast | 53.94 |
Aldolase B’s activity is competitively inhibited by inosine monophosphate (IMP) (Ki = 0.1 mM), a phenomenon observed in rat liver perfusions where fructose loading elevated IMP levels and reduced F1P cleavage .
Metabolic and Physiological Roles
Glycolytic Integration
F1P serves as a glycolytic intermediate, with DHAP and glyceraldehyde converging into glyceraldehyde 3-phosphate (G3P). This integration enables fructose-derived carbons to contribute to ATP production via pyruvate oxidation .
Hepatic ATP Depletion
High fructose intake induces hepatic ATP depletion (23% reduction within 10 minutes in rat models) due to rapid F1P synthesis overwhelming aldolase B capacity . Concurrent phosphate sequestration exacerbates nucleotide degradation, elevating IMP and α-glycerophosphate levels .
Table 3: Metabolic Effects of F1P Accumulation
Parameter | Change (Rat Liver) | Mechanism |
---|---|---|
ATP | ↓23% in 10 min | Phosphate trapping in F1P |
IMP | ↑7-fold | AMP deaminase activation |
α-Glycerophosphate | ↑8-fold | NADH shuttling to mitochondria |
Clinical Implications: Hereditary Fructose Intolerance
Mutations in ALDOB cause hereditary fructose intolerance (HFI), characterized by F1P accumulation, hypoglycemia, and liver dysfunction . Symptoms such as apathy, tremors, and hypoglycemia arise from inhibited glycogenolysis and gluconeogenesis due to phosphate depletion .
Diagnostic Markers
-
Hypophosphatemia: Transient serum phosphate drops (4.2 → 1.7 μmol/g in rats) .
-
Lactate/Pyruvate Ratio: Maintained within physiological limits despite lactate accumulation (4.3 μmol/g at 80 minutes) .
Analytical Characterization
NMR Spectroscopy
¹H and ¹³C NMR spectra of F1P in D₂O reveal distinct shifts for anomeric protons (3.832 ppm) and carbons (68.97–100.80 ppm), enabling unambiguous identification .
Mass Spectrometry
High-resolution Orbitrap data (m/z 260.0297) confirm the molecular formula, while MS/MS fragments illustrate phosphate group loss (m/z 97) .
Regulatory Mechanisms
Allosteric Inhibition
IMP and ATP modulate aldolase B activity, creating feedback loops that regulate F1P flux under varying energy states .
Transcriptional Control
In Pseudomonas putida, F1P acts as an effector of the Cra (catabolite repression activator) regulator, linking fructose metabolism to carbon catabolite repression .
Research Applications
Biochemical Studies
F1P is used to investigate:
Industrial Relevance
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